An In-depth Technical Guide to 2-(Trifluoromethyl)benzohydrazide
An In-depth Technical Guide to 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzohydrazide, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its potential biological activities based on current scientific literature.
Core Properties and Identification
2-(Trifluoromethyl)benzohydrazide, with the CAS Number 344-95-6 , is a white solid compound. Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the ortho position relative to a benzohydrazide moiety.
Physicochemical Data
The key physicochemical properties of 2-(Trifluoromethyl)benzohydrazide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 344-95-6 | [1] |
| Molecular Formula | C₈H₇F₃N₂O | [2] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| Melting Point | 132-134 °C | [1] |
| Appearance | White solid | [1] |
| IUPAC Name | 2-(trifluoromethyl)benzohydrazide | |
| Synonyms | 2-(Trifluoromethyl)benzoic acid hydrazide, 2-(Trifluoromethyl)benzhydrazide | [1] |
Structural Information
| Identifier | Value |
| SMILES | O=C(NN)c1ccccc1C(F)(F)F |
| InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) |
Synthesis of 2-(Trifluoromethyl)benzohydrazide
The synthesis of 2-(Trifluoromethyl)benzohydrazide typically proceeds via the reaction of a 2-(trifluoromethyl)benzoic acid derivative with hydrazine hydrate. A common and effective method involves a two-step process starting from 2-(trifluoromethyl)benzoic acid.
General Synthesis Workflow
The logical workflow for the synthesis of 2-(Trifluoromethyl)benzohydrazide is illustrated in the diagram below.
Caption: General two-step synthesis of 2-(Trifluoromethyl)benzohydrazide.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative method adapted from procedures for similar benzohydrazides.[4]
Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of Methyl 2-(trifluoromethyl)benzoate
-
Reaction Setup: Dissolve the methyl 2-(trifluoromethyl)benzoate obtained in the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The product, 2-(Trifluoromethyl)benzohydrazide, will often precipitate out of the solution upon cooling.[4]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure 2-(Trifluoromethyl)benzohydrazide.
Potential Biological Activities and Applications
While specific biological data for 2-(Trifluoromethyl)benzohydrazide is limited in publicly available literature, the broader class of benzohydrazide derivatives is recognized for a wide range of pharmacological activities.[5][6] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds attractive for drug development.[7]
Enzyme Inhibition
Derivatives of the isomeric 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[4][8] These studies demonstrated that hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide can exhibit dual inhibition of these cholinesterases.[4] This suggests that 2-(Trifluoromethyl)benzohydrazide and its derivatives could also be explored as potential enzyme inhibitors. The general mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme kinetics differently.[9]
Antimicrobial and Anticancer Potential
Benzohydrazide derivatives have been widely reported to possess antimicrobial and anticancer properties.[5][6][10] For instance, various trifluoromethyl-containing heterocyclic compounds have shown promising results in antimicrobial and anticancer screenings.[7][11][12] The trifluoromethyl group is often incorporated into drug candidates to improve their biological activity.[12] Therefore, 2-(Trifluoromethyl)benzohydrazide serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic applications in oncology and infectious diseases.
Safety and Handling
2-(Trifluoromethyl)benzohydrazide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide is intended to provide a foundational understanding of 2-(Trifluoromethyl)benzohydrazide for research and development purposes. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. viva-technology.org [viva-technology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
